An In-depth Technical Guide to 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester (CAS 870007-39-9)
An In-depth Technical Guide to 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester (CAS 870007-39-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, a substituted aromatic compound of interest in synthetic and medicinal chemistry. This document details its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and predicted analytical characterization data. The guide also explores potential applications based on the characteristics of structurally related molecules.
Introduction and Chemical Profile
4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a polysubstituted benzene derivative featuring a tert-butyl group, an ethoxy group, and a methyl ester functionality. The specific arrangement of these groups on the aromatic ring suggests its potential as a versatile building block in organic synthesis and as a scaffold in the design of novel bioactive molecules. The sterically hindering tert-butyl group can influence the molecule's conformation and interactions with biological targets, while the ethoxy and methyl ester groups provide sites for further chemical modification.
Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 870007-39-9 | - |
| Molecular Formula | C₁₄H₂₀O₃ | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Inferred from related compounds |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, ethyl acetate, methanol); Insoluble in water | Inferred from structure |
Proposed Synthesis
A robust and logical synthetic route to 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester can be envisioned in a three-step sequence starting from commercially available 2-hydroxy-4-tert-butylbenzoic acid. This pathway involves:
-
Protection of the carboxylic acid via esterification.
-
Etherification of the phenolic hydroxyl group to an ethoxy group.
-
Esterification of the carboxylic acid to the final methyl ester.
A more direct approach involves the etherification of a pre-existing methyl ester, which will be detailed below.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-tert-butyl-2-hydroxybenzoate (Fischer Esterification) [2][3][4][5][6]
-
To a solution of 4-tert-butyl-2-hydroxybenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 4-tert-butyl-2-hydroxybenzoate, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester (Williamson Ether Synthesis) [1][7][8][9][10]
-
Dissolve methyl 4-tert-butyl-2-hydroxybenzoate (1.0 eq) in acetone (10 volumes).
-
Add anhydrous potassium carbonate (2.0-3.0 eq) and ethyl iodide (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir vigorously for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.
Analytical Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy[11]
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, the methyl ester, and the tert-butyl group. Based on data for a structurally similar compound, 2-(4-tert-butyl-2-ethoxybenzamido)pyridine-1-oxide[11], the aromatic protons are expected in the range of δ 7.0-8.2 ppm.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Ar-H |
| ~7.1-7.3 | dd | 1H | Ar-H |
| ~7.0-7.1 | d | 1H | Ar-H |
| ~4.1-4.3 | q | 2H | -OCH₂CH₃ |
| ~3.8-3.9 | s | 3H | -COOCH₃ |
| ~1.4-1.5 | t | 3H | -OCH₂CH₃ |
| ~1.3-1.4 | s | 9H | -C(CH₃)₃ |
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~166-168 | C=O (ester) |
| ~158-160 | Ar-C-O |
| ~155-157 | Ar-C-C(CH₃)₃ |
| ~130-132 | Ar-C-H |
| ~118-120 | Ar-C (quaternary) |
| ~115-117 | Ar-C-H |
| ~109-111 | Ar-C-H |
| ~64-66 | -OCH₂CH₃ |
| ~51-53 | -COOCH₃ |
| ~35-36 | -C(CH₃)₃ |
| ~31-32 | -C(CH₃)₃ |
| ~14-15 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy[11]
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretch (aliphatic) |
| ~1720-1730 | Strong | C=O stretch (ester) |
| ~1600-1610 | Medium | C=C stretch (aromatic) |
| ~1250-1280 | Strong | C-O stretch (ester, aryl ether) |
| ~1100-1150 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
| m/z | Interpretation |
| 236.14 | [M]⁺ (Molecular Ion) |
| 221.12 | [M - CH₃]⁺ |
| 205.12 | [M - OCH₃]⁺ |
| 179.11 | [M - C(CH₃)₃]⁺ |
Potential Applications in Research and Drug Discovery
While specific applications for 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester are not yet widely reported, its structural motifs are present in various biologically active molecules. Benzoic acid derivatives are known to exhibit a wide range of pharmacological activities.[12][13]
Potential areas of investigation include:
-
As an Intermediate in Medicinal Chemistry: This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The ester can be hydrolyzed to the corresponding carboxylic acid, which is a common pharmacophore. The ethoxy and tert-butyl groups can be used to modulate lipophilicity and steric interactions with biological targets.
-
Antimicrobial and Antifungal Agents: Substituted benzoic acid esters have been investigated for their antimicrobial and antifungal properties.[14] The specific substitution pattern of this compound may confer interesting biological activity.
-
Enzyme Inhibition: The benzoic acid scaffold is present in numerous enzyme inhibitors. For example, derivatives of benzoic acid have been explored as inhibitors of oestrone sulphatase, a target in hormone-dependent breast cancer.[13][15]
Logical Relationship Diagram
Caption: Relationship between structure and potential applications.
Conclusion
4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a compound with significant potential for applications in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and predicted analytical data to aid in its characterization. Further research into the biological activity of this and related compounds is warranted to fully explore its potential in drug discovery and development.
References
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Nishimura, S., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-1693. Available at: [Link]
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Purohit, A., et al. (2003). Synthesis and biochemical evaluation of some novel benzoic acid based esters as potential inhibitors of oestrone sulphatase. Journal of Pharmacy and Pharmacology, 55(3), 359-366. Available at: [Link]
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Purohit, A., et al. (2003). Synthesis and biochemical evaluation of some novel benzoic acid based esters as potential inhibitors of oestrone sulphatase. Journal of Pharmacy and Pharmacology. Available at: [Link]
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R Discovery. (n.d.). benzoic-acid-esters Research Articles - Page 3. Retrieved from [Link]
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Syntheses, biological evaluation of some novel substituted benzoic acid derivatives bearing hydrazone as linker. (2017). ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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Khan Academy. (n.d.). Williamson ether synthesis [Video]. Retrieved from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]
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